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Compound of Interest

Compound Name: Phthalazin-5-ylmethanamine

Cat. No.: B15252432

Disclaimer: This guide provides a comprehensive overview of the in silico modeling and
molecular docking studies of various phthalazine derivatives based on available research.
Specific studies on Phthalazin-5-ylmethanamine were not prominently found in the initial
literature search. Therefore, this document focuses on the broader class of phthalazine
compounds to illustrate the methodologies and potential applications in drug discovery.

Phthalazine and its derivatives represent a significant class of heterocyclic compounds that
have garnered considerable attention in medicinal chemistry due to their wide range of
biological activities.[1][2] These compounds have been investigated for their potential as
anticancer, anti-inflammatory, and antimicrobial agents.[1][3] In silico modeling and molecular
docking studies have become indispensable tools in the rational design and development of
novel phthalazine-based therapeutic agents. These computational techniques provide valuable
insights into the molecular interactions between phthalazine derivatives and their biological
targets, thereby guiding the optimization of lead compounds.

Core Applications in Drug Discovery

In silico studies of phthalazine derivatives have been instrumental in identifying and optimizing
inhibitors for various protein targets, particularly kinases involved in cancer progression such as
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor
Receptor (EGFR).[4][5][6] These studies aid in understanding the structure-activity
relationships (SAR) and predicting the binding affinities and modes of interaction of novel
compounds.
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Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from various studies on phthalazine
derivatives, highlighting their inhibitory activities and binding energies against different

biological targets.

Table 1: Cytotoxicity of Phthalazine Derivatives against Cancer Cell Lines
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Compound Cell Line IC50 (uM) Reference IC50 (uM) Source
Compound

11d MCF-7 2.1 Erlotinib 1.32 [4]
12c MCE-7 1.4 Erlotinib 1.32 [4]
12d MCF-7 1.9 Erlotinib 1.32 [4]
11d MDA-MB-231  0.92 Erlotinib 1.0 [4]
12c MDA-MB-231  1.89 Erlotinib 1.0 [4]
12d MDA-MB-231  0.57 Erlotinib 1.0 [4]
29 MCF-7 0.15 Sorafenib - [5]
4a MCE-7 0.12 Sorafenib - [5]
29 Hep G2 0.18 Sorafenib - [5]
4a Hep G2 0.09 Sorafenib - [5]
4b MCF-7 0.06 Sorafenib - [6]
3e MCF-7 0.06 Sorafenib - [6]
4b HepG2 0.08 Sorafenib - [6]
3e HepG2 0.19 Sorafenib - [6]
7c HCT-116 1.36 - -

8b HCT-116 2.34 - -

7c MDA-MB-231  6.67 - - [2]
8b MDA-MB-231  16.03 - - [2]

Table 2: Enzyme Inhibition and Molecular Docking Scores of Phthalazine Derivatives
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o Docking
Binding
Target Score
Compound IC50 (nM) Energy Source
Enzyme (MolDock
(kcallmol)
Score)
12d EGFR 21.4 -18.4 - [4]
Vatalanib (V) ~ VEGFR-2 20 - - [4]
AACT789 (VI)  VEGFR-2 20 - - [4]
IM-023911
VEGFR-2 48 - - [4]
(Vi)
148 (0.148
29 VEGFR-2 - - [5]
HM)
196 (0.196
4a VEGFR-2 - - [5]
HM)
375 (0.375
3a VEGFR-2 - - [5]
HM)
331 (0.331
5b VEGFR-2 - - [5]
HM)
548 (0.548
5a VEGFR-2 - - [5]
HM)
892 (0.892
3c VEGFR-2 - - [5]
HM)
4b VEGFR-2 90 (0.09 M) - - [6]
120 (0.12
3e VEGFR-2 - - [6]
HM)
4a (different 150 (0.15
VEGFR-2 - - [6]
study) M)
5b (different 130 (0.13
VEGFR-2 - - [6]
study) M)
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Sorafenib

VEGFR-2 - - -144.289 [7]
(Reference)
Compound

VEGFR-2 - - -146.77 [7]
21
Compound

VEGFR-2 - - -151.651 [7]
22
Designed

VEGFR-2 - - -159.014 [7]
Compound 4
Designed

VEGFR-2 - - -169.245 [7]
Compound 5

Experimental and Computational Protocols

The in silico analysis of phthalazine derivatives typically involves a multi-step workflow, starting
from the preparation of the ligand and protein structures to the final analysis of the docking
results.

Molecular Docking Workflow

A generalized workflow for the molecular docking of phthalazine derivatives is as follows:

o Protein Preparation: The three-dimensional structure of the target protein is obtained from a
protein database like the Protein Data Bank (PDB). The protein is then prepared by removing
water molecules, adding hydrogen atoms, and assigning charges.

e Ligand Preparation: The 2D structure of the phthalazine derivative is drawn using chemical
drawing software and converted to a 3D structure. The ligand is then energy minimized to
obtain a stable conformation.

e Docking Simulation: A molecular docking program is used to predict the binding mode and
affinity of the ligand to the target protein. The docking algorithm explores different
conformations and orientations of the ligand within the active site of the protein.

¢ Analysis of Results: The docking results are analyzed to identify the best binding pose based
on the docking score and the interactions with the key amino acid residues in the active site.
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Caption: General workflow for molecular docking studies.

Signaling Pathways

Phthalazine derivatives have been extensively studied as inhibitors of key signaling pathways

implicated in cancer, such as the VEGFR-2 and EGFR signaling cascades.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is

crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and

starve the tumor of essential nutrients.
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Caption: Inhibition of the VEGFR-2 signaling pathway.

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and
differentiation. Overexpression or mutation of EGFR is common in many cancers, making it an
attractive therapeutic target.
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Caption: Inhibition of the EGFR signaling pathway.

Conclusion

In silico modeling and molecular docking are powerful computational tools that have
significantly contributed to the discovery and development of novel phthalazine derivatives as
potential therapeutic agents. These methods provide a detailed understanding of the molecular
interactions between the ligands and their target proteins, which is crucial for the rational
design of more potent and selective inhibitors. The continued application of these
computational approaches will undoubtedly accelerate the discovery of new phthalazine-based
drugs for a variety of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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